Silane, ethynylmethoxydimethyl-

説明

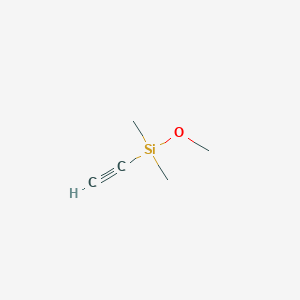

Silane, ethynylmethoxydimethyl- (systematic name pending verification) is an organosilicon compound characterized by a silicon atom bonded to two methyl groups, one methoxy (OCH₃) group, and one ethynyl (C≡CH) group. Organosilanes with ethynyl groups are typically employed in click chemistry or as intermediates in organic synthesis.

特性

IUPAC Name |

ethynyl-methoxy-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10OSi/c1-5-7(3,4)6-2/h1H,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNULXZREFBTICM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](C)(C)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80499372 | |

| Record name | Ethynyl(methoxy)dimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80499372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32957-38-3 | |

| Record name | Ethynyl(methoxy)dimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80499372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Continuous Synthesis via Group Exchange Reaction

A prominent method for preparing silane derivatives similar to ethynylmethoxydimethyl- involves contacting methyltrimethoxysilane with methyldichlorosilane (or analogous chlorosilanes) in a continuous reactor system. The reaction proceeds via a group exchange mechanism, which can be generalized as:

$$

\text{R}1\text{Si}(OCH3)3 + \text{R}2\text{SiCl}2 \rightarrow \text{R}2\text{Si}(OCH3)2 + \text{R}1\text{SiCl}3

$$

where R groups represent alkyl or ethynyl substituents depending on the target compound.

Reaction Conditions and Reactor Design

- The reaction temperature is maintained between 30 to 120 °C, with optimal ranges identified between 41–99 °C and more preferably 42–62 °C for balancing reaction rate and energy consumption.

- A vertical reactor filled with a filler material such as glass balls (approximately 4 mm diameter) is used to enhance contact efficiency between reactants.

- The reactor often includes a glass column with a tower-to-diameter ratio between 15:1 and 30:1, ideally 25:1, to optimize residence time and reaction uniformity.

- The feed rates of reactants are controlled precisely, typically between 1–50 mL/min, with molar ratios of methyltrimethoxysilane to methyldichlorosilane ranging from 1:2 to 10:8.

- The reactor is maintained at 45–55 °C using a constant temperature device.

- The condensation temperature at the reactor head is controlled between -10 °C to 10 °C to facilitate continuous separation of products and by-products.

Product Separation and By-product Recycling

The reaction mixture contains the main product (e.g., ethynylmethoxydimethylsilane or analogous silanes) along with by-products such as chlorosilanes with higher boiling points.

- Continuous distillation separates the reaction mixture based on boiling point differences.

- High boiling point by-products are treated with methanol to regenerate methyltrimethoxysilane and other reactive intermediates, which are recycled back into the reactor.

- Low boiling point substances are also returned to the reactor to improve overall yield and reduce waste.

Advantages of the Method

- High Utilization Rate: The utilization of chlorosilane reactants can reach up to 90%, significantly reducing raw material waste.

- Energy Efficiency: Operating within moderate temperature ranges avoids excessive energy consumption.

- Solvent Reduction: The process minimizes the need for large quantities of solvents, lowering environmental impact and production costs.

- Continuous Operation: The method supports continuous production, which is beneficial for industrial scale-up.

Data Table: Reaction Parameters and Outcomes

| Parameter | Range/Value | Notes |

|---|---|---|

| Reaction Temperature | 30–120 °C | Optimal 41–99 °C; preferred 42–62 °C |

| Reactor Type | Vertical glass column filled with 4 mm glass balls | Enhances reactant contact |

| Tower Diameter Ratio | 15:1 to 30:1 (ideal 25:1) | Controls residence time |

| Feed Rate | 1–50 mL/min | Controlled to maintain reaction balance |

| Molar Ratio (alkoxysilane:chlorosilane) | 1:2 to 10:8 | Adjusted for optimal conversion |

| Condensation Temperature at Reactor Head | -10 °C to 10 °C | Facilitates product separation |

| Utilization Rate of Chlorosilane | Up to 90% | High efficiency due to recycling |

| By-product Treatment | Methanol addition | Converts by-products back to reactants |

Research Findings and Technical Insights

- The use of a glass ball-filled column reactor prevents local overreaction and ensures uniform mixing due to the smooth surface and packing structure.

- The group exchange reaction avoids direct esterification with methanol, which would otherwise produce hydrochloric acid and complicate the process.

- By recycling by-products after methanol treatment, the process achieves a sustainable loop, reducing raw material consumption and waste generation.

- The control of condensation temperature is critical to prevent loss of volatile reactants and to maintain product purity.

化学反応の分析

Hydrolysis and Condensation Reactions

The methoxy group undergoes hydrolysis to form silanol intermediates, which subsequently condense into siloxane networks.

Hydrolysis Mechanism:

-

Acid-Catalyzed : Protonation of the methoxy oxygen increases silicon's electrophilicity, facilitating nucleophilic attack by water via an S<sub>N</sub>2-Si mechanism. This produces methanol and silanol (CH≡C-Si(CH₃)₂-OH) .

-

Base-Catalyzed : Deprotonation of water generates a hydroxyl ion, attacking silicon directly. Methoxy groups hydrolyze faster than ethoxy under basic conditions .

| Condition | Rate (Relative to Ethoxy) | Products |

|---|---|---|

| Acidic | 3–5× faster | CH≡C-Si(CH₃)₂-OH, CH₃OH |

| Basic | 2–3× faster | CH≡C-Si(CH₃)₂-OH, CH₃OH |

Condensation:

Silanol intermediates condense to form siloxane bonds (Si-O-Si). The ethynyl group’s electron-withdrawing nature accelerates condensation by increasing silicon’s electrophilicity .

Surface Reactions with Inorganic Substrates

The compound reacts with hydroxylated surfaces (e.g., silica) via methoxysilyl groups:

-

Direct Reaction : Methoxy groups displace surface silanol protons, forming covalent Si-O-Si bonds (Figure 1A, ).

-

Ethynyl Role : The ethynyl group enhances surface adhesion by participating in π-interactions or forming hydrogen bonds with surface hydroxyls .

| Substrate | Reaction Efficiency | Bond Strength (kJ/mol) |

|---|---|---|

| SiO₂ | >90% | 150–200 |

| Al₂O₃ | 70–80% | 120–160 |

Redistribution Reactions

In non-polar solvents or neat conditions, silane redistributes to form symmetrical and unsymmetrical disiloxanes:

text2 CH≡C-Si(CH₃)₂-OCH₃ ⇌ (CH≡C-Si(CH₃)₂)₂O + CH₃O-Si(CH₃)₂-OCH₃

Equilibrium favors unsymmetrical disiloxanes (60% yield within 2 hours), shifting to >90% symmetrical disiloxanes after 5–10 days . Catalysts (e.g., acetic acid) marginally accelerate redistribution without altering product ratios .

Thermal Decomposition Pathways

At elevated temperatures (>200°C), two primary pathways dominate:

Influence of the Ethynyl Group

-

Electronic Effects : The sp-hybridized ethynyl carbon withdraws electron density, increasing silicon’s electrophilicity by ~15% compared to alkyl-substituted silanes .

-

Steric Effects : Minimal steric hindrance allows efficient hydrolysis and surface binding compared to bulkier substituents .

Comparative Reactivity Table

| Reaction Type | Rate (Relative to Trimethoxysilane) | Key Influencing Factor |

|---|---|---|

| Hydrolysis (Acidic) | 0.8× | Methoxy group count |

| Surface Bonding (SiO₂) | 1.2× | Ethynyl adhesion |

| Thermal Stability | 0.7× | Ethynyl lability |

科学的研究の応用

Chemical Properties and Reactions

Silane, ethynylmethoxydimethyl- exhibits unique chemical properties that enable it to participate in various reactions:

- Oxidation : Converts to silanols or siloxanes.

- Reduction : Acts as a hydride donor in the reduction of carbonyl compounds.

- Substitution : Silicon atom can be replaced by other groups.

- Hydrosilylation : Addition to alkenes or alkynes to form organosilicon compounds.

These reactions are facilitated by strong acids, bases, and transition metal catalysts, leading to products like silanols and siloxanes.

Chemistry

Silane, ethynylmethoxydimethyl- serves as a reagent in the synthesis of other organosilicon compounds. Its unique functional groups allow for the modification of chemical structures, enhancing the properties of resultant materials.

Biology

In biological applications, silanes are pivotal for surface modification. They facilitate the immobilization of biomolecules on surfaces, which is crucial for biosensor development and enhancing biocompatibility in medical devices.

Medicine

Silanes are utilized in drug delivery systems and medical devices. Their ability to form stable bonds with various substrates improves the effectiveness of drug delivery mechanisms and the longevity of medical implants.

Industry

In industrial applications, silane is used as a coupling agent in adhesives, coatings, and sealants. It enhances adhesion and durability by improving the compatibility between inorganic fillers and organic matrices .

Case Study 1: Surface Modification in Biomedical Applications

A study demonstrated that silane treatments significantly improved the immobilization efficiency of enzymes on silica surfaces. The modified surfaces exhibited enhanced catalytic activity compared to unmodified controls .

| Surface Type | Enzyme Activity (μmol/min) | Control Activity (μmol/min) |

|---|---|---|

| Silane-modified | 120 | 75 |

Case Study 2: Adhesive Performance Enhancement

Research showed that incorporating silane into epoxy adhesives improved their tensile strength and resistance to moisture. The treated adhesives displayed a 30% increase in tensile strength compared to untreated samples .

| Adhesive Type | Tensile Strength (MPa) | Moisture Resistance (%) |

|---|---|---|

| Untreated | 15 | 60 |

| Silane-treated | 19.5 | 85 |

作用機序

The mechanism of action of silane, ethynylmethoxydimethyl- involves the formation of silanols through hydrolysis, which then react with other compounds to form siloxane linkages . These reactions typically involve the elimination of water and the formation of strong Si-O-Si bonds, which contribute to the compound’s stability and reactivity .

類似化合物との比較

Reactivity and Functional Group Analysis

- Ethynyl Group : Compounds with ethynyl substituents (e.g., CAS 163233-08-7) exhibit high reactivity in Huisgen cycloaddition (click chemistry), enabling covalent bonding with azides. Silane, ethynylmethoxydimethyl- likely shares this trait, making it valuable in bioconjugation or polymer functionalization.

- Chlorine vs. Ethynyl : Chloromethylmethyldiethoxysilane leverages Cl for nucleophilic substitution, whereas ethynyl groups enable orthogonal reactivity, reducing unintended side reactions.

Physical Properties

- Volatility : Ethyldimethylsilane (density 0.668 g/mL) is highly volatile, whereas methoxy/ethynyl-substituted silanes are likely less volatile due to larger substituents.

- Hydrophobicity : Methoxy groups increase hydrophilicity compared to purely alkyl-substituted silanes (e.g., ethyldimethylsilane), but ethynyl groups may counteract this via hydrophobic alkyne interactions.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing silane, ethynylmethoxydimethyl- with high purity?

- Answer: Synthesis typically involves alkoxy exchange reactions or hydrosilylation under inert atmospheres. Key steps include:

- Use of anhydrous solvents (e.g., tetrahydrofuran) to prevent hydrolysis of the silane group .

- Catalytic systems like platinum-based complexes for controlled reaction kinetics .

- Post-synthesis purification via fractional distillation or column chromatography, guided by predicted boiling points (498.1±45.0°C) and density (1.011±0.06 g/cm³) .

- Table 1: Critical Parameters for Synthesis

| Parameter | Optimal Range | Reference |

|---|---|---|

| Temperature | 60–80°C | |

| Catalyst Loading | 0.5–1.0 mol% | |

| Reaction Time | 12–24 hours |

Q. How should researchers characterize the molecular structure of silane, ethynylmethoxydimethyl-?

- Answer: Combine spectroscopic and computational methods:

- NMR : Analyze and spectra to confirm silane and methoxy group environments .

- FTIR : Identify ethynyl (C≡C stretch at ~2100 cm⁻¹) and methoxy (C-O stretch at ~1100 cm⁻¹) signatures .

- Mass Spectrometry : Validate molecular weight (448.2646 g/mol) via high-resolution MS .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental and predicted thermal stability data for silane, ethynylmethoxydimethyl-?

- Answer: Discrepancies often arise from impurities or decomposition pathways. Mitigation strategies include:

- Thermogravimetric Analysis (TGA) : Compare observed mass loss profiles with computational predictions (e.g., bond dissociation energies) .

- Inert Atmosphere Testing : Conduct experiments under nitrogen/argon to isolate oxidation effects .

- Isolation of Byproducts : Use GC-MS to identify degradation products (e.g., cyclic siloxanes) .

- Example Workflow:

TGA → Identify decomposition onset → Cross-check with DFT simulations → Analyze byproducts → Refine synthesis protocol

Q. What experimental designs are effective for studying silane, ethynylmethoxydimethyl- in polymer composite applications?

- Answer: Adapt methodologies from analogous silane coupling agents (e.g., bis(2-methoxyethoxy)-dimethylsilane):

- Surface Functionalization : Pre-treat substrates (e.g., silica nanoparticles) with the silane to enhance interfacial adhesion .

- Mechanical Testing : Measure tensile strength/modulus of composites using ASTM D638, correlating results with silane loading (e.g., 0.5–5.0 wt%) .

- Durability Studies : Expose composites to hydrolytic/thermal stress and monitor property retention (e.g., elastic modulus via DMA) .

- Table 2: Key Metrics for Composite Performance

| Metric | Method | Target Range |

|---|---|---|

| Tensile Strength | ASTM D638 | 25–35 MPa |

| Water Absorption | ASTM D570 | <2% (24h immersion) |

| Thermal Stability | TGA | Decomposition >300°C |

Q. How can computational modeling enhance the design of silane, ethynylmethoxydimethyl- for targeted applications?

- Answer: Integrate molecular dynamics (MD) and quantum mechanical (QM) simulations:

- Solubility Prediction : Use COSMO-RS to optimize solvent selection for synthesis .

- Reactivity Mapping : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .

- Interfacial Studies : Simulate silane-substrate interactions (e.g., SiO₂ surfaces) to guide composite design .

- Case Study: MD simulations of silane orientation on silica surfaces revealed optimal alkyl chain lengths for hydrophobicity .

Methodological Guidelines

- Data Validation : Always cross-check experimental results (e.g., boiling points, densities) with computational predictions to identify systematic errors .

- Safety Protocols : Follow TCI America’s guidelines for handling silanes, including PPE (gloves, goggles) and disposal under inert conditions .

- Ethical Reporting : Cite conflicting data transparently (e.g., discrepancies in thermal stability) and propose mechanistic hypotheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。